Diphenic acid

Chiral separation Atropisomerism Asymmetric synthesis

Researchers requiring atropisomeric dicarboxylic acid building blocks for chiral MOFs or asymmetric catalysis often face limited availability. Diphenic acid (CAS 482-05-3) addresses this gap with a twisted biphenyl-2,2′-dicarboxylic acid scaffold delivering unique coordination behavior. • Chiral MOF ligand: Enables 1D coordination polymers with tunable magnetic properties via monodentate binding and strong H-bonding. • Asymmetric catalysis: HPLC-resolvable enantiomers induce stereoselectivity unattainable with planar analogs (BPDC, terephthalic acid). • Pharma intermediate: Core scaffold for leukotriene antagonists & 5-lipoxygenase inhibitors. Bulk quantities with full QC (HPLC, NMR) available.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 482-05-3
Cat. No. B146846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenic acid
CAS482-05-3
Synonyms1,1'-biphenyl-2,2'-dicarboxylate
2,2'-diphenic acid
diphenic acid
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)O
InChIInChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)
InChIKeyGWZCCUDJHOGOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Diphenic Acid Technical Baseline for Procurement


Diphenic acid ([1,1'-Biphenyl]-2,2'-dicarboxylic acid; CAS 482-05-3) is an aromatic dicarboxylic acid featuring a biphenyl core with carboxylic acid groups at the 2 and 2' positions [1]. It is a white crystalline solid with a molecular formula of C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol [1]. Diphenic acid is the most extensively studied among several isomeric biphenyl dicarboxylic acids and serves as a versatile building block in organic synthesis, materials science, and pharmaceutical research [1][2]. Its structural characteristics, including a twisted biphenyl conformation and a unique substitution pattern, enable distinct reactivity profiles and coordination behaviors that differentiate it from closely related aromatic dicarboxylic acids such as 4,4'-biphenyldicarboxylic acid (BPDC), 2,4'-diphenic acid, and 1,4-benzenedicarboxylic acid (terephthalic acid) [2].

Diphenic Acid vs. In-Class Analogs: Key Differences


Substituting diphenic acid with other aromatic dicarboxylic acids such as 4,4'-biphenyldicarboxylic acid (BPDC), 2,4'-diphenic acid, or terephthalic acid is scientifically unjustified due to critical differences in stereochemical configuration, coordination geometry, and resultant material properties. The 2,2'-carboxyl substitution pattern imposes a twisted biphenyl conformation that is fundamentally distinct from the linear, planar geometry of para-substituted analogs like BPDC or terephthalic acid [1]. This structural divergence directly influences atropisomerism, ligand binding modes in metal-organic frameworks (MOFs), polymer chain architecture, and thermal stability profiles [2][3]. The evidence presented below demonstrates that these differences are not merely academic but translate into quantifiable, performance-defining parameters essential for scientific selection and procurement decisions.

Diphenic Acid Procurement Evidence


Atropisomerism vs. BPDC

Diphenic acid (2,2'-substituted) exhibits atropisomerism due to restricted rotation around the biphenyl bond, a property absent in the para-substituted 4,4'-biphenyldicarboxylic acid (BPDC). The twist angle in diphenic acid is approximately 90° in its free state, creating chiral enantiomers that can be separated via chiral HPLC [1]. In contrast, BPDC is planar and achiral. This chiral nature of diphenic acid is exploited in asymmetric synthesis and chiral resolution, whereas BPDC cannot serve this function [2].

Chiral separation Atropisomerism Asymmetric synthesis

MOF Coordination Modes vs. 2,4'-Diphenic Acid

The coordination modes of diphenic acid differ significantly from its isomer 2,4'-diphenic acid. Single-crystal X-ray analyses reveal that 2,4'-diphenic acid acts as a bridging ligand with three distinct coordination modes (1-1:1/0-0:0; 2-2:0/1-1:0; and 2-1:1/2-1:1) [1]. In contrast, diphenic acid (2,2'-isomer) often acts as a monodentate ligand or forms paddle-wheel secondary building units (SBUs) in MOFs, as demonstrated in Co(II) and Ni(II) coordination polymers where it coordinates through a single carboxylate oxygen atom while the other forms strong hydrogen bonds [2].

MOF synthesis Coordination polymers Ligand design

Thermal Stability vs. 6,6'-Dimethyl Analog

Diphenic acid exhibits a melting point of 227-229 °C, whereas its 6,6'-dimethyl derivative shows a significantly lower melting point of 73.5 °C for its dimethyl ester form [1]. The parent diphenic acid demonstrates high heat-resistant stability, as confirmed by differential scanning calorimetry (DSC) analyses of its nitro-derivatives at a heating rate of 10°C/min [2]. The introduction of methyl groups at the 6,6'-positions disrupts intermolecular hydrogen bonding and reduces thermal stability.

Thermal analysis Heat-resistant materials Polymer science

Synthetic Accessibility via Phenanthrene Oxidation

Diphenic acid can be synthesized via oxidation of phenanthrene, a process that yields high-purity product (≥98%) in quantitative yield . In contrast, the synthesis of 4,4'-biphenyldicarboxylic acid (BPDC) typically requires more complex procedures, such as the reaction of 4-diphenic acid with oxalyl chloride and aluminum trichloride . The direct oxidative route from abundant coal tar-derived phenanthrene provides a cost-effective and scalable manufacturing advantage for diphenic acid.

Organic synthesis Process chemistry High-purity chemicals

Leukotriene Antagonist Activity

Diphenic acid monoamides have been patented as leukotriene antagonists, 5-lipoxygenase inhibitors, and mediator release inhibitors, demonstrating activity useful for treating asthma, allergies, and immunoinflammatory conditions [1]. This bioactivity profile is not shared by other simple aromatic dicarboxylic acids like phthalic acid or terephthalic acid, which lack the biphenyl scaffold necessary for this specific receptor interaction. The unique spatial arrangement of the two carboxylic acid groups in diphenic acid is crucial for binding to biological targets.

Medicinal chemistry Leukotriene inhibition Inflammation

Diphenic Acid High-Value Applications


Asymmetric Synthesis and Chiral Ligand Design

Due to its inherent atropisomerism and chiral nature, diphenic acid is uniquely suited for applications in asymmetric catalysis and the development of chiral ligands. Its enantiomers can be resolved via chiral HPLC and used to induce stereoselectivity in chemical reactions [1]. This is in stark contrast to achiral analogs like BPDC or terephthalic acid, which cannot fulfill this role [1].

1D Coordination Polymers with Tailored Magnetism

Diphenic acid's specific coordination chemistry, favoring monodentate binding and strong hydrogen bonding, enables the synthesis of 1D coordination polymers with tancoite-like chains and tunable magnetic properties [2]. This contrasts with the bridging coordination modes of 2,4'-diphenic acid, which lead to different framework architectures [3].

High-Temperature Polymer Synthesis

The high thermal stability of diphenic acid (melting point 227-229 °C) makes it a preferred monomer for heat-resistant resins, engineering plastics, and liquid crystalline polymers [4]. Its thermal stability is significantly greater than that of its 6,6'-dimethyl derivative, which has a much lower melting point (73.5 °C for the dimethyl ester) [5].

Pharmaceutical Intermediate for Leukotriene Modulators

Diphenic acid serves as a key intermediate in the synthesis of monoamide derivatives that act as leukotriene antagonists and 5-lipoxygenase inhibitors [6]. This specific bioactivity, stemming from the unique biphenyl-2,2'-dicarboxylic acid scaffold, is not observed with simpler aromatic dicarboxylic acids, making diphenic acid essential for this class of therapeutic agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.